4-benzyl-N,N-diphenylpiperazine-1-carboxamide
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Overview
Description
4-benzyl-N,N-diphenylpiperazine-1-carboxamide is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 4-benzyl-N,N-diphenylpiperazine-1-carboxamide, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids .
Scientific Research Applications
4-benzyl-N,N-diphenylpiperazine-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-benzyl-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, piperazine derivatives generally exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, some piperazine derivatives act as inhibitors of enzymes like succinate dehydrogenase (SDH), affecting metabolic pathways .
Comparison with Similar Compounds
4-benzyl-N,N-diphenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
- 2-(4-benzyl-1-piperazinyl)-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide
- 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C24H25N3O |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-benzyl-N,N-diphenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H25N3O/c28-24(26-18-16-25(17-19-26)20-21-10-4-1-5-11-21)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2 |
InChI Key |
QGBWUZKOTTYRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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